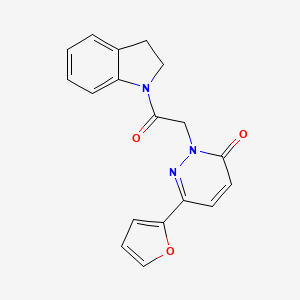
4-((4-Methoxypiperidin-1-yl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((4-Methoxypiperidin-1-yl)methyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with five carbon atoms and one nitrogen atom . It also contains a methoxy group attached to a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . This compound could potentially be used in the synthesis of other heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of two heterocyclic rings. The pyridine ring is planar, while the piperidine ring can adopt a chair conformation . The methoxy group attached to the piperidine ring can introduce steric hindrance, potentially affecting the compound’s reactivity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyridine derivatives, including those related to 4-((4-Methoxypiperidin-1-yl)methyl)pyridine, have been studied for their corrosion inhibition properties. A study by Ansari, Quraishi, and Singh (2015) investigated the effect of pyridine derivatives on mild steel in hydrochloric acid. These compounds demonstrated significant inhibition, suggesting their potential application in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).
Fluorescence and Photophysical Properties
Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized 2-pyridone tautomeric analogs, including methoxypyridine compounds, to study their fluorescence quantum yields. These compounds showed high fluorescence in various solvents, indicating their potential as fluorophores in scientific research (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Cation Sensing
Kulatilleke, Silva, and Eliav (2006) reported a compound structurally related to this compound as a fluorescent sensor for detecting cations like Zn2+, Cd2+, and Pb2+ (Kulatilleke, Silva, & Eliav, 2006).
Chemical Reactivity and Synthesis
The synthesis and reactivity of 4-methoxypyridines, including derivatives and analogs of this compound, have been extensively studied. Yi, Chen, Xu, and Ma (2017) explored the conversion of 4-methoxypyridines to N-methyl-4-pyridones, providing insights into the chemical reactivity of these compounds (Yi, Chen, Xu, & Ma, 2017).
Coordination Chemistry and Catalysis
Research on pyridine derivatives, including 4-methoxypyridine, has contributed significantly to the field of coordination chemistry and catalysis. Halcrow (2005) reviewed the synthesis and complex chemistry of pyridine derivatives, highlighting their application in biological sensing and unusual thermal and photochemical transitions (Halcrow, 2005).
Propiedades
IUPAC Name |
4-[(4-methoxypiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-8-14(9-5-12)10-11-2-6-13-7-3-11/h2-3,6-7,12H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDIXWVWFXWRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


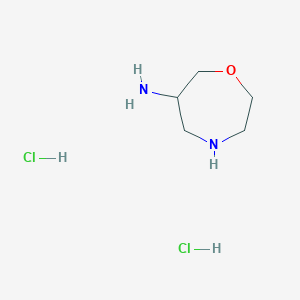
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)
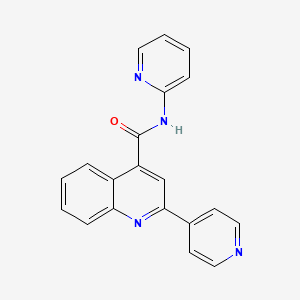
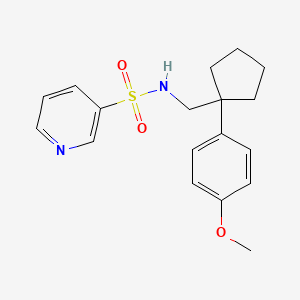
![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)
![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)
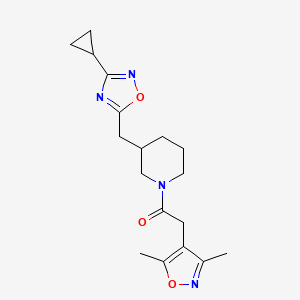



![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)
